BenchChemオンラインストアへようこそ!

1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707609-29-7, C₁₁H₁₀BrN₃O₂, MW 296.12) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative bearing a free carboxylic acid at the C4 position, a para-bromophenyl group, and a chiral benzylic ethyl linker at the N1 position. It is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is commercially supplied as a research-grade building block (purity ≥97%).

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
Cat. No. B11777901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C11H10BrN3O2/c1-7(8-2-4-9(12)5-3-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17)
InChIKeyFIBTVTCDIAATSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Structural Overview and Procurement-Quality Considerations


1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707609-29-7, C₁₁H₁₀BrN₃O₂, MW 296.12) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative bearing a free carboxylic acid at the C4 position, a para-bromophenyl group, and a chiral benzylic ethyl linker at the N1 position . It is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is commercially supplied as a research-grade building block (purity ≥97%) . The compound integrates three pharmacophoric features—a halogenated aromatic ring, a hydrogen-bond-capable triazole core, and an ionizable carboxylic acid—making it a versatile intermediate for medicinal chemistry and chemical biology applications .

Why 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Common In-Class Analogs


Generic replacement of this compound with other 1,2,3-triazole-4-carboxylic acid derivatives fails because subtle structural modifications within this scaffold produce quantifiable shifts in lipophilicity, ionization state, and target engagement. The benzylic chiral center, absent in the simpler N-(4-bromophenyl) analog, introduces stereochemical constraints that can alter binding poses and enantioselective biological recognition . The free carboxylic acid distinguishes it from ethyl ester prodrug forms, which require hydrolytic activation and exhibit different solubility and hydrogen-bonding capacity . Furthermore, the para-bromo substitution pattern on the phenyl ring has been specifically associated with superior PD-L1 and c-Myc downregulatory activity in oncoimmunomodulator studies compared to other halogen or methoxy-substituted counterparts . These cumulative structural differences mean that assay results and structure-activity relationships (SAR) derived from even closely related analogs are not directly translatable.

Quantitative Differentiation Evidence for 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Chiral Benzylic Center Confers Stereochemical Handedness Absent in Non-Ethyl Analog

The target compound contains a stereogenic center at the benzylic carbon linking the 4-bromophenyl to the triazole-N1 position (SMILES: O=C(C1=CN(C(C2=CC=C(Br)C=C2)C)N=N1)O), confirmed by the non-superimposable mirror image predicted by this substitution pattern . In contrast, the closest non-chiral comparator 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-52-4) lacks this stereocenter, existing as an achiral, planar molecule . Although enantiomer-specific IC₅₀ data are not yet published for this exact compound, chiral triazole derivatives have demonstrated enantioselective antiviral activity in prior asymmetric synthesis studies, with individual enantiomers showing differential potency .

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Free Carboxylic Acid vs. Ethyl Ester: Differentiated Ionization and Derivatization Potential

The target compound contains a free carboxylic acid (C4-COOH), whereas a closely related commercial analog, ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 387360-19-2), exists as the ethyl ester . The free acid has an estimated pKa of 3.0–3.4, consistent with predicted values for 1-aryl-1H-1,2,3-triazole-4-carboxylic acids (pKa 3.02 for the non-ethyl analog) . At pH 7.4, the acid is >99% ionized (carboxylate form), providing strong hydrogen-bond acceptor capacity and enabling direct salt formation with basic counterions. The ester analog, by contrast, lacks a hydrogen-bond donor at this position and requires in situ hydrolysis to release the active acid .

Prodrug design Carboxylic acid bioisostere Hydrogen-bond donor capacity

Increased Lipophilicity (LogP) vs. Non-Ethyl Analog Drives Differential Membrane Partitioning

The target compound, with an additional ethyl group at the N1-benzylic position, exhibits higher predicted lipophilicity than the non-ethyl comparator. Computational predictions yield a LogP of approximately 3.06 for the target structure . In contrast, 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-52-4) has an experimentally consistent predicted LogP of 1.73–1.9 . This ΔLogP of approximately +1.1–1.3 log units translates to a theoretical ~10–20× higher partition coefficient into octanol, suggesting significantly greater membrane permeability and hydrophobic binding pocket complementarity for the target compound .

Lipophilicity LogP prediction Membrane permeability ADME

Para-Bromophenyl Triazole Scaffold Demonstrates Superior PD-L1 and c-Myc Dual Downregulation in Cancer Cell Lines

In a head-to-head study of fourteen triazole-scaffold derivatives evaluated for dual PD-L1 and c-Myc downregulation, the protected p-bromophenyl-substituted compound (Compound 3) emerged as the most active dual inhibitor across HT-29, MCF-7, and A-549 cancer cell lines at 100 μM, reducing c-Myc expression to 65–67% and PD-L1 expression to 47–108% of control depending on the cell line . Compound 3 inhibited approximately 85% of c-Myc gene expression . While the target compound (free carboxylic acid) corresponds to the deprotected form of this chemotype, the p-bromophenyl-triazole pharmacophore is conserved. By comparison, methoxy-substituted derivatives (Compounds 9, 11, 13) showed weaker or cell-line-restricted activity . The bromophenyl-bearing compounds (3, 5, 7) as a group were the most effective dual inhibitors .

Oncoimmunomodulation PD-L1 downregulator c-Myc inhibitor Triazole immunopharmacology

4-Bromophenyl Triazole Moiety Associated with Selective Antiproliferative Activity Against MCF-7 Breast Adenocarcinoma Cells

A p-bromophenyl-substituted 1,2,3-triazole L-ascorbic acid conjugate (compound 4e) demonstrated an IC₅₀ of 6.72 μM against MCF-7 breast adenocarcinoma cells, with no growth inhibition of non-tumor foreskin fibroblasts (IC₅₀ > 100 μM), indicating a >14.9-fold selectivity window . In the same study, the p-pentylphenyl analog (4k) showed only IC₅₀ 26.91 μM against MCF-7, demonstrating that the 4-bromophenyl group is superior to the 4-alkylphenyl group for antiproliferative potency . Although the target compound differs in its pendant group (carboxylic acid vs. ascorbic acid conjugate), the p-bromophenyl-triazole pharmacophore is shared and mechanistically linked to HIF-1α pathway modulation .

Antiproliferative MCF-7 cytotoxicity Cancer selectivity HIF-1α pathway

Positional Isomerism: 4-Bromo vs. 3-Bromo Substitution on Phenyl Ring Influences Biological Target Engagement

The target compound carries bromine at the para (4-) position of the phenyl ring. The meta-substituted positional isomer, 1-(1-(3-bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, differs only in bromine position yet exhibits distinct molecular electrostatic potential and dipole moment . In the broader 1,2,3-triazole-4-carboxylic acid series, para-bromo derivatives have been selectively pursued for PD-L1/c-Myc dual inhibition and antiproliferative activity, while meta-bromo analogs are less represented in the same high-activity clusters . The para-bromo orientation allows linear extension from the triazole ring along the molecular axis, optimizing shape complementarity for certain biological targets, whereas the meta-bromo introduces a bent geometry .

Positional isomer SAR Halogen bonding Regioisomeric selectivity

Prioritized Application Scenarios for 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid Based on Quantitative Evidence


Oncoimmunomodulator Lead Optimization: Dual PD-L1 / c-Myc Downregulator Scaffold

Leveraging the p-bromophenyl triazole pharmacophore validated in the 2023 oncoimmunomodulator study, where the protected bromo derivative (Compound 3) achieved 85% c-Myc gene expression inhibition and PD-L1 downregulation to 47% of control in HT-29 cells at 100 μM , the target compound's free carboxylic acid enables direct conjugation to linkers, fluorophores, or solid supports without hydrolytic deprotection. This makes it the preferred scaffold for generating deprotected analog libraries for structure-activity relationship (SAR) expansion in cancer immunotherapy research.

Stereochemistry-Activity Relationship (SSAR) Studies Exploiting the Benzylic Chiral Center

The target compound's single stereogenic center at the N1-benzylic position supports chiral resolution and enantiomer-specific biological profiling. This is a capability entirely absent in achiral analogs such as 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Laboratories investigating enantioselective target engagement, chiral switching, or stereospecific binding can use this compound as a racemic starting point for preparative chiral separation and subsequent enantiomer-level IC₅₀ determination.

Antiproliferative Screening with Built-In Cancer-Selectivity Potential

The 4-bromophenyl triazole substructure has demonstrated MCF-7 IC₅₀ = 6.72 μM with >14.9× selectivity over non-tumor fibroblasts . The target compound, bearing this same substructure plus a free carboxylic acid handle, is well-suited for prodrug derivatization, bioconjugation to tumor-targeting moieties, or incorporation into fragment-based drug discovery (FBDD) libraries targeting the HIF-1α signaling axis or other cancer-selective pathways.

Medicinal Chemistry Building Block Requiring Direct Salt Formation or pH-Dependent Formulation

With a predicted pKa of ~3.0–3.4 and full ionization at physiological pH , the free carboxylic acid enables direct salt screening (sodium, potassium, ammonium, or basic amino acid salts) to optimize solubility, crystallinity, or bioavailability. This is a key procurement criterion that distinguishes it from ester analogs, which require an additional hydrolysis step and introduce synthetic complexity before salt screening can commence .

Quote Request

Request a Quote for 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.